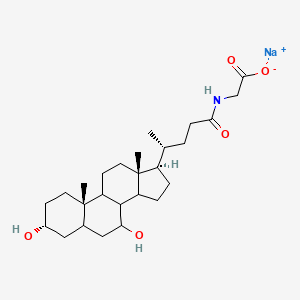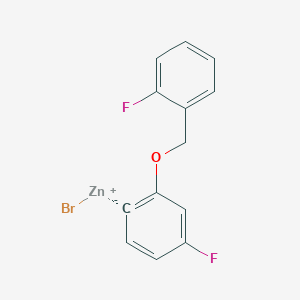
2-(2'-FluorobenZyloxy)-4-fluorophenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2’-Fluorobenzyloxy)-4-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in the synthesis of complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-(2’-Fluorobenzyloxy)-4-fluorophenylzinc bromide typically involves the reaction of 2-(2’-fluorobenzyloxy)-4-fluorophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-(2’-Fluorobenzyloxy)-4-fluorophenyl bromide+Zn→2-(2’-Fluorobenzyloxy)-4-fluorophenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
化学反応の分析
Types of Reactions
2-(2’-Fluorobenzyloxy)-4-fluorophenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Coupling reactions: Participates in cross-coupling reactions such as Negishi coupling to form biaryl compounds.
Common Reagents and Conditions
Electrophiles: Alkyl halides, aryl halides, and carbonyl compounds.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.
Major Products Formed
The major products formed from reactions involving 2-(2’-Fluorobenzyloxy)-4-fluorophenylzinc bromide are typically complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
2-(2’-Fluorobenzyloxy)-4-fluorophenylzinc bromide has several scientific research applications:
Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: Plays a role in the development of new drug candidates by enabling the formation of carbon-carbon bonds.
Material Science: Utilized in the synthesis of novel materials with specific properties.
Biological Studies: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
作用機序
The mechanism by which 2-(2’-Fluorobenzyloxy)-4-fluorophenylzinc bromide exerts its effects involves the transfer of the phenylzinc moiety to an electrophilic substrate. The zinc atom acts as a nucleophile, attacking the electrophilic center of the substrate, leading to the formation of a new carbon-carbon bond. This process is facilitated by the coordination of the zinc atom with the solvent (THF) and the presence of a catalyst in some reactions.
類似化合物との比較
Similar Compounds
- 2-(2’-Fluorobenzyloxy)phenylmagnesium bromide
- 2-(2’-Fluorobenzyloxy)-4-fluorophenylmagnesium bromide
Comparison
Compared to similar organomagnesium compounds, 2-(2’-Fluorobenzyloxy)-4-fluorophenylzinc bromide offers unique reactivity and selectivity in certain reactions. The zinc-based compound is often preferred in cases where milder reaction conditions are required, or where the presence of magnesium might lead to unwanted side reactions.
特性
分子式 |
C13H9BrF2OZn |
|---|---|
分子量 |
364.5 g/mol |
IUPAC名 |
bromozinc(1+);1-fluoro-3-[(2-fluorophenyl)methoxy]benzene-4-ide |
InChI |
InChI=1S/C13H9F2O.BrH.Zn/c14-11-5-3-6-12(8-11)16-9-10-4-1-2-7-13(10)15;;/h1-5,7-8H,9H2;1H;/q-1;;+2/p-1 |
InChIキー |
PNGYVXYBOWYLMQ-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C(=C1)COC2=[C-]C=CC(=C2)F)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


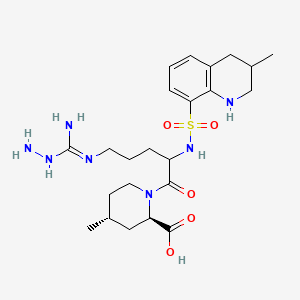
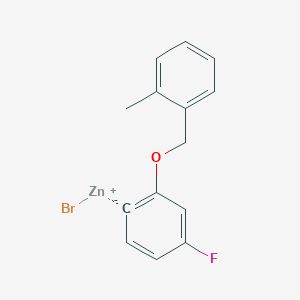
![2-[(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14886679.png)
![1-Amino-3-oxabicyclo[3.1.0]hexan-2-one hydrochloride](/img/structure/B14886690.png)
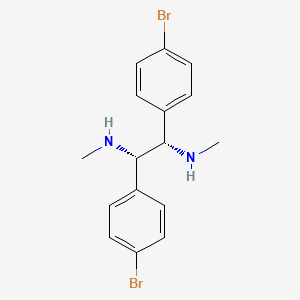
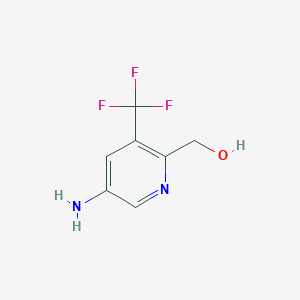
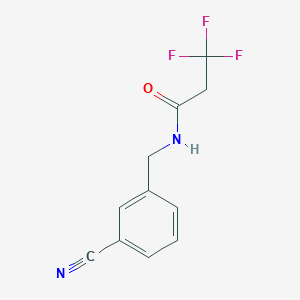
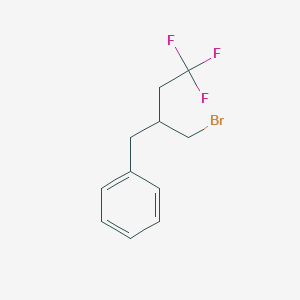
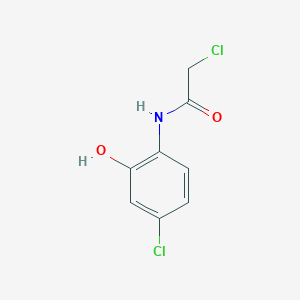
![6-Bromo-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14886750.png)
![5-(tert-Butoxycarbonyl)-7,7-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B14886757.png)
![6-cyclopentyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14886758.png)
![(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14886761.png)
